Araloside V
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Overview
Description
. This compound is part of a larger family of saponins, which are known for their diverse biological activities. Araloside V has garnered significant interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Scientific Research Applications
Araloside V has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as neurasthenia and atherosclerosis
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Target of Action
For instance, Araloside C has been found to interact with the heat shock protein 90 (Hsp90) protein . Hsp90 is a chaperone protein that plays a crucial role in maintaining cellular homeostasis. It is involved in the proper folding of other proteins, particularly kinases and transcription factors, that are crucial for cell survival and proliferation .
Mode of Action
The exact mode of action of Araloside V remains to be fully elucidated. Araloside C has been shown to dock into the ATP/ADP-binding domain of the Hsp90 protein via the formation of hydrogen bonds . This interaction could potentially modulate the function of Hsp90 and its client proteins, thereby influencing various cellular processes .
Result of Action
For example, Araloside C has been shown to improve cardiac function and reduce oxidative stress induced by ischemia/reperfusion (I/R) injury
Biochemical Analysis
Biochemical Properties
Araloside V interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with the PI3K/Akt signaling pathway . This interaction plays a crucial role in cellular processes such as cell growth and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have heart-protective effects by preventing myocardial cell apoptosis through regulating the PI3K/Akt signaling pathway . This influence on cell function suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It has been found to target Sirt1 and increase its expression, which is associated with increased autophagy and M2 phenotype polarization . This suggests that this compound exerts its effects at the molecular level through enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to improve cardiac function and reduce oxidative stress induced by ischemia/reperfusion (I/R) in a concentration-dependent manner . This indicates that this compound has long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. While specific enzymes or cofactors that this compound interacts with are not mentioned in the available literature, its involvement in the PI3K/Akt signaling pathway suggests it may interact with enzymes involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Araloside V is primarily extracted from the roots of Aralia elata . The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound can be dissolved in solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aralia elata roots. The process includes:
Harvesting: Collecting the roots of Aralia elata.
Extraction: Using solvents like ethanol or methanol to extract the saponins.
Purification: Employing techniques such as chromatography to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its solid form.
Chemical Reactions Analysis
Types of Reactions: Araloside V undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacing one functional group with another, often under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, methanol, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Comparison with Similar Compounds
Araloside A: Another triterpenoid saponin from Aralia elata, known for its anti-inflammatory properties.
Araloside C: Exhibits cardioprotective effects and is studied for its role in atherosclerosis
Uniqueness of Araloside V: this compound stands out due to its specific molecular structure and unique biological activities. Its potential therapeutic applications, particularly in the treatment of neurasthenia and atherosclerosis, make it a compound of significant interest in scientific research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Araloside V involves several steps starting from readily available starting materials. The synthesis pathway involves the protection of hydroxyl groups, glycosylation, and deprotection reactions.", "Starting Materials": [ "4,6-O-benzylidene-protected glucose", "2,3,4,6-tetra-O-benzyl-D-glucopyranosyl bromide", "3,4,6-tri-O-benzyl-D-glucal", "2,3,4,6-tetra-O-benzyl-D-glucopyranoside", "Aralia cordata roots" ], "Reaction": [ "The synthesis pathway starts with the protection of glucose at the 4 and 6 positions with benzylidene to obtain 4,6-O-benzylidene-protected glucose.", "The protected glucose is then converted to 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl bromide by treatment with bromine.", "The protected glucopyranosyl bromide is then reacted with 3,4,6-tri-O-benzyl-D-glucal to obtain the corresponding glycoside.", "The glycoside is then deprotected using palladium on carbon and hydrogen to obtain 2,3,4,6-tetra-O-benzyl-D-glucopyranoside.", "The final step involves the extraction of Araloside V from the roots of Aralia cordata using ethanol and water." ] } | |
CAS No. |
340963-86-2 |
Molecular Formula |
C54H88O23 |
Molecular Weight |
1105.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1 |
InChI Key |
MROYUZKXUGPCPD-PQYZRRRPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Q1: Where can Congmunoside V be found in the Aralia elata plant?
A1: Congmunoside V has been identified in various parts of the Aralia elata plant. Research indicates it's present in the root bark [, ], and notably, it has also been isolated from the leaves of the plant []. This finding is significant as it offers an alternative source for this bioactive compound.
Q2: What is the chemical structure of Congmunoside V?
A2: Congmunoside V is a triterpenoid saponin. While its complete spectroscopic data isn't detailed in the provided abstracts, its structure is revealed to be 3-O-{[β-D-glucopyranosyl(1→2)][β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl} oleanolic acid 28-O-β-D-glucopyranosyl ester []. This complex structure provides insight into its potential biological activities.
Q3: How can I quantify Congmunoside V in plant material?
A3: A validated method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of Congmunoside V and other related saponins in Aralia elata []. This method offers high sensitivity and accuracy for both qualitative and quantitative analysis.
Q4: Are there differences in the Congmunoside V content within the Aralia elata plant?
A4: Yes, research indicates varying concentrations of Congmunoside V in different parts of Aralia elata []. The root bark exhibits the highest content, followed by the leaves, then seeds, and lastly buds. This information is crucial for optimizing extraction processes and understanding the potential medicinal value of specific plant parts.
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